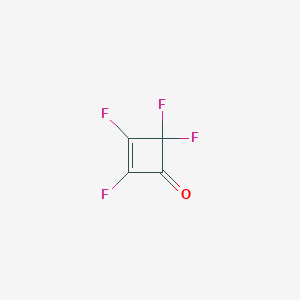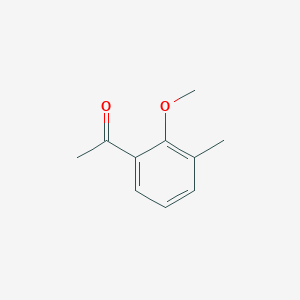
1-(2-Methoxy-3-methylphenyl)ethanone
Overview
Description
The compound 1-(2-Methoxy-3-methylphenyl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been the subject of various research efforts. These efforts have focused on the synthesis, molecular structure, and physical and chemical properties of similar compounds, which can provide insights into the characteristics of 1-(2-Methoxy-3-methylphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone and 1-[2-(2-hydroxyalkyl)phenyl]ethanone, involves the use of high-resolution techniques and protective groups to achieve the desired molecular structures . For instance, the HAPE group has been used as a photoremovable protecting group for carboxylic acids, demonstrating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
X-ray diffraction has been a key tool in determining the molecular structure of related compounds. For example, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was elucidated using this technique, revealing details about the crystalline system and space group . Similarly, the crystal structure of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone was determined, highlighting the presence of strong intramolecular hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from studies on their synthesis and the protective groups used. The photolytic release of carboxylic acids from their protected forms indicates that these compounds can undergo photochemical reactions . Additionally, the photochemical reductive dimerization of 3,3'-dimethoxybenzophenone to form 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone suggests that similar methoxy-substituted phenyl ethanones may participate in radical-mediated reactions .
Physical and Chemical Properties Analysis
The physical properties, such as crystal transparency and thermal stability, have been characterized for compounds like 1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone . These studies provide valuable information on the optical and thermal behavior of these materials, which can be extrapolated to understand the properties of 1-(2-Methoxy-3-methylphenyl)ethanone.
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
1-(2-Methoxy-3-methylphenyl)ethanone, through its derivatives and related compounds, has shown promising antimicrobial and antifungal properties. Studies have identified compounds structurally similar to 1-(2-Methoxy-3-methylphenyl)ethanone demonstrating good inhibition against methicillin-resistant Staphylococcus aureus (anti-MRSA) and other bacterial organisms, including both gram-positive and gram-negative bacteria. Some of these compounds have also been found to possess antifungal activities, showing a broad spectrum of microbial inhibition (Yang et al., 2019), (Saify et al., 2005), (Zhao et al., 2007).
2. Catalytic and Oxidation Processes
Studies have explored the role of compounds like 1-(2-Methoxy-3-methylphenyl)ethanone in catalytic processes, particularly in oxidation reactions. These compounds have been used in the presence of catalysts like N-hydroxyphthalimide and transition metal salts to achieve high selectivity and yield in specific oxidation processes (Orlińska & Romanowska, 2011).
3. Molecular Structure and Crystallography
Several studies have been conducted on compounds structurally similar to 1-(2-Methoxy-3-methylphenyl)ethanone, focusing on their crystal structure and molecular characterization. These studies contribute to our understanding of the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Kudelko et al., 2007), (Lakshminarayana et al., 2009).
4. Synthesis and Applications in Organic Chemistry
The compound and its derivatives are also key in organic synthesis, playing a role in the creation of aromatic hydrazones, chalcone derivatives, and other organic compounds. These synthesized compounds have varying applications, including their use in semiconductor properties and biological properties (Tian, 2011), (Coskun et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-9(8(2)11)10(7)12-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGYDDNTJSOJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286602 | |
| Record name | 1-(2-methoxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-3-methylphenyl)ethanone | |
CAS RN |
6342-75-2 | |
| Record name | NSC46644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



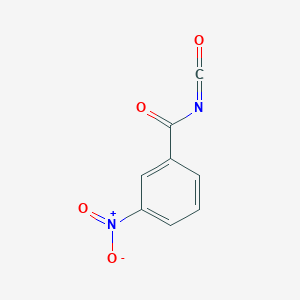
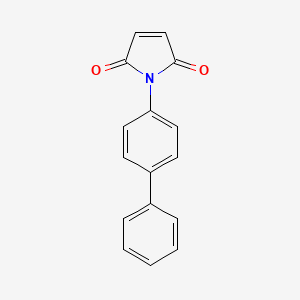
![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

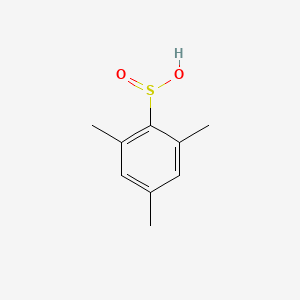


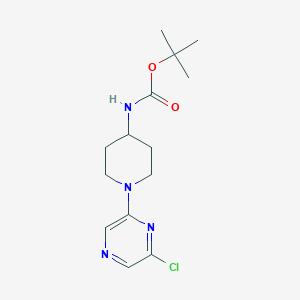
![2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/no-structure.png)
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)


